2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine
Description
Properties
IUPAC Name |
2-(4-imidazo[1,2-a]pyridin-2-ylphenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19(2)11-12-21-15-8-6-14(7-9-15)16-13-20-10-4-3-5-17(20)18-16/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNJGIHOHVNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20799808 | |
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651042-79-4 | |
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amine
N-(Prop-2-yn-1-yl)pyridin-2-amine undergoes stereospecific cyclization in the presence of iodine or bromine to yield halogenated imidazo[1,2-a]pyridines. For example, iodine-mediated cyclization at 80°C in dichloromethane produces 2-iodoimidazo[1,2-a]pyridine with >85% yield. This step ensures regioselective formation of the bicyclic structure, critical for subsequent functionalization.
Suzuki-Miyaura Coupling for Aryl Substitution
The 2-position of the imidazo[1,2-a]pyridine is functionalized via Suzuki-Miyaura cross-coupling. As demonstrated by Cao et al., 2-iodoimidazo[1,2-a]pyridine reacts with 4-hydroxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford 2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine . Key parameters:
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Temperature: 90°C
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Yield: 78–82%
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Purification: Flash chromatography (30% ethyl acetate/petroleum ether)
Introduction of the Phenoxy-Ethylamine Side Chain
The phenolic hydroxyl group in 2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine serves as the anchor for introducing the dimethylaminoethyl moiety.
Alkylation with 2-Chloro-N,N-dimethylethanamine
The phenol is alkylated using 2-chloro-N,N-dimethylethanamine under basic conditions. A method analogous to Shultz et al. employs potassium carbonate in DMF at 60°C:
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Reaction time: 12–16 hours
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Yield: 65–70%
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Workup: Extraction with ethyl acetate, followed by silica gel chromatography
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces chloride from the chloroethylamine. Steric hindrance from the dimethylamino group necessitates prolonged heating for complete conversion.
Optimization and Scaling Considerations
Solvent and Base Selection
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30% at 50°C, reducing energy consumption.
Purification and Characterization
Chromatographic Purification
Final purification uses gradient flash chromatography (10→50% ethyl acetate in petroleum ether) to isolate the target compound with >95% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.77 (d, J = 5.5 Hz, imidazo H), 7.60–7.45 (m, phenyl H), and 3.20 (s, N(CH₃)₂).
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HRMS : Calculated for C₁₇H₂₀N₃O [M+H]⁺: 294.1601; Found: 294.1604.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 2-(4-(imidazo[1,2-a]pyridin-2-yl)phenoxy)acetaldehyde with dimethylamine. Using NaBH₃CN in methanol achieves 60% yield but requires stringent pH control (pH 4–5).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for the Suzuki coupling step, improving yields to 85% while minimizing side products.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization : Halogenation at the 2-position is favored over 3-position due to electronic effects.
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Byproduct Formation : Unreacted chloroethylamine is removed via aqueous washes (0.1 M HCl).
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Scale-Up Limitations : Pilot-scale reactions (>100 g) require slower addition rates to manage exothermicity during alkylation .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core and the phenoxy-N,N-dimethylethanamine group. Similar compounds might include other imidazo[1,2-a]pyridine derivatives or compounds with similar functional groups. These compounds may have different biological activities or applications based on their structural differences.
Comparison with Similar Compounds
Table 1: Structural Features and Functional Group Analysis
Notes:
- LogP: Predicted using fragment-based methods.
- Tamoxifen and its impurities (e.g., diphenylethenyl derivatives) exhibit higher lipophilicity due to extended aromatic systems, which may improve tissue penetration but increase metabolic stability challenges .
Pharmacological and ADME Profile Comparisons
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Target Receptor/Enzyme | BBB Penetration* | CYP Inhibition | Half-Life (Predicted) |
|---|---|---|---|---|
| Target Compound | Not explicitly reported (likely kinase or GPCR) | Moderate (TPSA = 38 Ų) | Low (CYP3A4: No) | ~4–6 hours |
| Tamoxifen | Estrogen Receptor α/β (antagonist) | Low (TPSA = 41 Ų) | High (CYP2D6 substrate) | 5–7 days |
| N-([2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl)-N,N-dimethylamine | Not reported | Moderate (TPSA = 36 Ų) | Moderate (CYP2C9 inhibitor) | ~3–5 hours |
| 2-(4-[(E)-1,2-Diphenylethenyl]phenoxy)-N,N-dimethylethanamine | Estrogen Receptor (weak activity) | Low (TPSA = 38 Ų) | High (CYP3A4 substrate) | ~8–10 hours |
Notes:
- BBB Penetration : Estimated via topological polar surface area (TPSA). The target compound’s TPSA (~38 Ų) suggests moderate blood-brain barrier permeability, suitable for CNS-targeted therapies .
- Tamoxifen’s long half-life and CYP2D6-dependent metabolism are critical for its clinical efficacy and toxicity profile .
- CYP Inhibition : Chlorophenyl-substituted imidazopyridines may pose drug-drug interaction risks due to CYP2C9 inhibition .
Table 3: Impurity and Stability Data
Notes:
Biological Activity
The compound 2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine is part of a class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine moiety linked to a phenoxy group and a dimethylaminoethyl side chain. The structural complexity contributes to its diverse biological interactions.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds in this class have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Shigella flexneri | 20 µg/mL |
Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine compounds are being investigated for their potential in treating tuberculosis (TB). One study highlighted the effectiveness of these compounds against Mycobacterium tuberculosis in vitro, suggesting they may serve as novel anti-TB agents. The compounds' ability to inhibit glutamine synthetase in Mycobacterium tuberculosis was particularly noted as a promising mechanism for combating drug-resistant strains .
Case Study: Efficacy Against Multi-Drug Resistant TB
A recent study evaluated the efficacy of a specific imidazo[1,2-a]pyridine derivative against multi-drug resistant TB strains. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating a potential new avenue for TB treatment .
Neuropharmacological Effects
Some studies suggest that imidazo[1,2-a]pyridine derivatives may possess neuropharmacological properties. For example, they have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and norepinephrine in the brain, suggesting potential applications in treating depression and anxiety disorders.
Table 2: MAO Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Name | MAO Type | Inhibition Percentage |
|---|---|---|
| Compound D | MAO-A | 60% |
| Compound E | MAO-B | 63% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways of pathogens or neurotransmitters.
- Intercalation : Some derivatives may intercalate into nucleic acids, disrupting replication processes in bacteria or cancer cells.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain neuropharmacological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves forming the imidazo[1,2-a]pyridine core via multicomponent reactions (e.g., using 2-aminopyridines, arylglyoxals, and Meldrum’s acid) . Optimization includes adjusting solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Post-synthetic modifications, such as etherification at the phenoxy group, require controlled stoichiometry of dimethylamine derivatives .
- Analytical Validation : Monitor reaction progress via TLC and HPLC. Final purity is confirmed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold in this compound?
- Key Activities : Imidazo[1,2-a]pyridines are known for anxiolytic, analgesic, and antihypertensive properties due to interactions with CNS targets (e.g., GABA receptors) and enzymes like cyclooxygenase . Structural analogs (e.g., Zolpidem) highlight the importance of the dimethylaminoethoxy side chain for bioavailability .
- Experimental Validation : In vitro assays (e.g., enzyme inhibition) and rodent models are used to confirm activity. Dose-response curves and IC₅₀ values quantify efficacy .
Q. How is the compound characterized structurally and functionally?
- Techniques :
- Structural : X-ray crystallography for solid-state conformation, NMR for solution-state dynamics, and FT-IR for functional group verification .
- Functional : Radioligand binding assays to determine receptor affinity and in silico docking (e.g., AutoDock Vina) to predict target interactions .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Approach : Introduce substituents at the phenoxy or imidazo[1,2-a]pyridine positions. For example:
- Fluorine or chlorine atoms at the phenyl ring improve metabolic stability .
- Methoxy groups on the ethanamine chain enhance blood-brain barrier penetration .
Q. How can contradictory data on biological activity be resolved?
- Case Study : If one study reports anxiolytic activity while another shows no effect:
- Methodology : Replicate assays under standardized conditions (e.g., consistent animal strain, dosing regimen). Use orthogonal assays (e.g., elevated plus maze vs. light-dark box tests) .
- Data Analysis : Apply multivariate statistics to identify confounding variables (e.g., pharmacokinetic differences due to formulation) .
Q. What computational tools are suitable for predicting the compound’s mechanism of action?
- Tools :
- DFT Studies : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
- Molecular Dynamics (MD) : Simulate binding to dynamic targets (e.g., flexible enzyme active sites) .
Q. What strategies improve metabolic stability and pharmacokinetic profiles?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
